3-benzyloxy-4-carboxy-1-methyl-2(1H)-pyridinone

Chelator Synthesis Protecting Group Strategy Synthetic Yield

Unprotected 3-hydroxy-2(1H)-pyridinones undergo competing O- and N-alkylation, yielding complex mixtures unsuitable for constructing well-defined multidentate chelators. This benzyl-protected intermediate (CAS 169237-38-1) masks the 3-OH nucleophile, enabling clean, regioselective N1-alkylation under ambient conditions. • Enables selective N-alkylation for TREN-1,2-HOPO and related octadentate scaffolds • 4-COOH provides a versatile handle for amide conjugation to targeting vectors • Supports synthesis of Gd(III) MRI contrast agents (log K ~19.2) and targeted alpha therapy chelators • Batch-specific CoA ensures procurement reliability

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 169237-38-1
Cat. No. B3245472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyloxy-4-carboxy-1-methyl-2(1H)-pyridinone
CAS169237-38-1
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCN1C=CC(=C(C1=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H13NO4/c1-15-8-7-11(14(17)18)12(13(15)16)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
InChIKeyBCFAIHAFLXDEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 169237-38-1: Procurement-Grade Building Block


3-Benzyloxy-4-carboxy-1-methyl-2(1H)-pyridinone (CAS 169237-38-1) is a 1-methyl-2(1H)-pyridinone derivative substituted with a 3-benzyloxy group and a 4-carboxylic acid. The benzyloxy group functions as a protecting group for the 3-hydroxyl moiety, enabling selective N-alkylation while preserving the oxygen's potential for metal coordination . The 4-carboxylic acid provides a versatile handle for conjugation (e.g., to linkers, targeting vectors) and contributes to solubility and metal-binding properties . It is a key intermediate in the synthesis of 3,2-hydroxypyridinone (HOPO)-based chelators for applications in magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals, and metal decorporation .

CAS 169237-38-1: Protecting Group Advantage


Direct substitution of CAS 169237-38-1 with its unprotected analog, 3-hydroxy-4-carboxy-1-methyl-2(1H)-pyridinone, or other 3-hydroxy-2(1H)-pyridinones is not feasible for synthetic applications requiring selective N-alkylation or conjugation . The 3-hydroxyl group in unprotected HOPOs is highly nucleophilic and competes with the desired N-alkylation, leading to complex mixtures of O- and N-alkylated products and dramatically reduced yields . The benzyl protecting group in CAS 169237-38-1 effectively masks this nucleophilic center, enabling clean, high-yielding alkylation at the N1 position under ambient conditions . This regioselective control is essential for constructing well-defined multidentate chelators and bioconjugates, making CAS 169237-38-1 a strategically distinct building block .

CAS 169237-38-1: Comparative Evidence


Superior N-Alkylation Efficiency

The benzyl-protected pyridinone, represented by CAS 169237-38-1, enables high-yielding N-alkylation reactions that are not achievable with the unprotected 3-hydroxy-2(1H)-pyridinone . While the unprotected parent compound yields complex product mixtures due to competitive O-alkylation, the benzyl-protected derivative undergoes facile alkylation with various functionalized alkyl halides .

Chelator Synthesis Protecting Group Strategy Synthetic Yield N-Alkylation

Carboxylic Acid Conjugation Handle

CAS 169237-38-1 features a carboxylic acid at the 4-position, a functional group absent in many simpler pyridinone building blocks like 3-benzyloxy-1-methyl-1H-pyridin-4-one (CAS 61160-18-7) . This carboxyl group serves as a critical anchor point for conjugation to amines, alcohols, or other functional groups, enabling the construction of complex, multidentate ligands .

Bioconjugation Ligand Design Functional Handle Chelator Synthesis

High-Stability Metal Chelator Synthesis

While direct stability data for CAS 169237-38-1 is not applicable as it is a protected intermediate, its ultimate utility lies in the synthesis of 3,2-hydroxypyridinone (HOPO)-based chelators . Chelators derived from this building block, such as TREN-1,2-HOPO, demonstrate exceptionally high thermodynamic stability for metal ions like Gd(III), with a log K(ML) of 19.2 . This stability is a direct result of the specific 1,2-HOPO motif, which requires the 3-hydroxyl group that CAS 169237-38-1 protects during synthesis .

Metal Chelation MRI Contrast Agents Radiopharmaceuticals Stability Constant

CAS 169237-38-1: Key Applications


1,2-HOPO Chelators for MRI Contrast Agents

CAS 169237-38-1 is the optimal starting material for synthesizing 1,2-hydroxypyridinone (1,2-HOPO) based ligands, such as the octadentate chelator TREN-1,2-HOPO . The benzyl protecting group ensures regioselective N-alkylation to build the ligand scaffold, and the carboxylic acid allows for attachment to a core scaffold (e.g., a tris(2-aminoethyl)amine (TREN) core) via amide bonds . The resulting Gd(III) complex exhibits high thermodynamic stability (log K = 19.2) and favorable water exchange kinetics, making it a promising MRI contrast agent .

Targeted Alpha Therapy (TAT) Agents

The 4-carboxylic acid of CAS 169237-38-1 is an essential conjugation point for attaching the HOPO chelator to tumor-targeting vectors (e.g., antibodies, peptides) . This is critical for developing targeted alpha therapy (TAT) agents, where a strong chelator like a HOPO derivative is needed to securely bind a radioactive metal ion (e.g., Thorium-227, Actinium-225) and deliver it selectively to cancer cells . The synthetic control provided by CAS 169237-38-1 is necessary to produce these well-defined bioconjugates .

Metal Decorporation Chelators

Hydroxypyridinones are a well-known class of orally active iron chelators (e.g., Deferiprone) . CAS 169237-38-1 serves as a protected intermediate for synthesizing novel HOPO-based ligands designed for decorporation of other toxic or radioactive metals, such as plutonium . The ability to functionalize the pyridinone ring at the N1 position via the protected intermediate allows medicinal chemists to tune the pharmacokinetic properties (e.g., lipophilicity, oral bioavailability) of the final chelator .

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